

iron(III) bromide chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron(III)bromide*

Cat. No.: B8816755

[Get Quote](#)

An In-depth Technical Guide to Iron(III) Bromide: Formula, Structure, and Properties

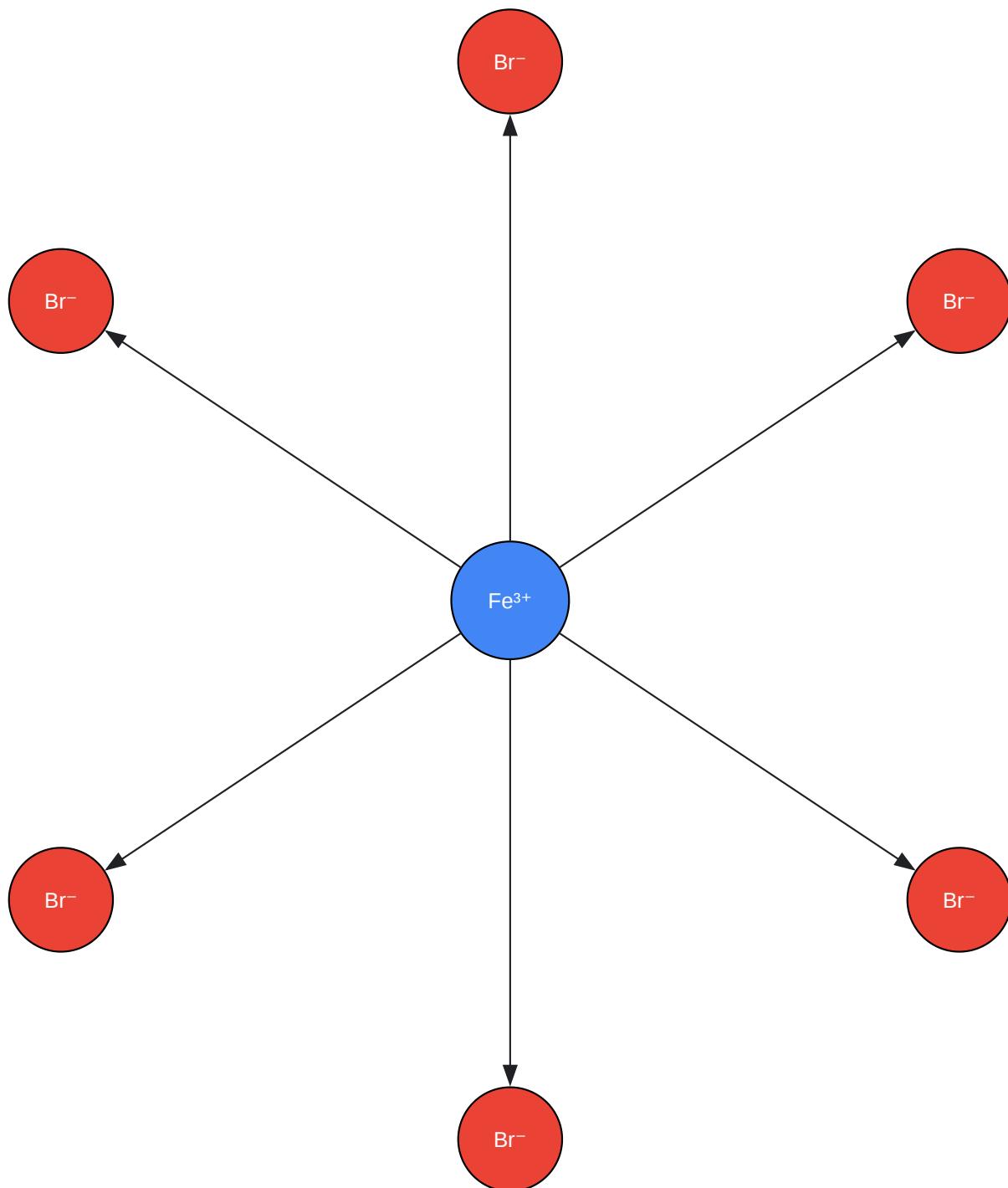
Introduction

Iron(III) bromide, also known as ferric bromide, is an inorganic compound with the chemical formula FeBr_3 .^{[1][2]} It is a red-brown, odorless solid that is commercially available and sees significant use as a Lewis acid catalyst in organic synthesis, particularly for the bromination of aromatic compounds.^{[1][3]} This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of iron(III) bromide, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Formula and Nomenclature

The chemical formula for iron(III) bromide is FeBr_3 .^[1] In this compound, iron exists in its +3 oxidation state.^{[4][5]} It is also commonly referred to as ferric bromide or iron tribromide.^{[1][3]}

Molecular and Structural Properties


Lewis Structure

Iron(III) bromide is an ionic compound formed from the transfer of electrons from the iron atom to the bromine atoms.^{[2][6]} The iron atom loses three valence electrons to form the ferric cation (Fe^{3+}). Each of the three bromine atoms, which are non-metals in group 17 of the periodic table, accepts one electron to complete its octet and form the bromide anion (Br^-).^[7] The resulting electrostatic attraction between the positively charged iron ion and the negatively

charged bromide ions forms the ionic bonds in the compound.^[2] The Lewis structure, therefore, consists of one Fe^{3+} ion and three Br^- ions, with each bromide ion having a full octet of eight valence electrons.^{[6][7]}

Crystal Structure

In the solid state, iron(III) bromide adopts a polymeric structure.^[1] It crystallizes in the trigonal crystal system with the space group R-3.^{[1][8]} The structure is composed of two-dimensional sheets of FeBr_3 units.^[8] Within these sheets, each iron(III) center is six-coordinate, bonded to six bromide ions in an octahedral geometry.^[1] These FeBr_6 octahedra share edges to form the polymeric layers.^[8] This arrangement is characteristic of the bismuth triiodide (BiI_3) crystal structure type.

[Click to download full resolution via product page](#)

Caption: Octahedral coordination of Fe^{3+} in the FeBr_3 crystal lattice.

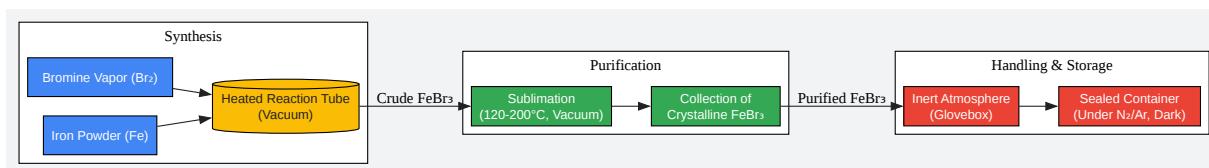
Physicochemical Properties

Iron(III) bromide is a dark red or brown-red crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[\[3\]](#)[\[9\]](#) It is soluble in water, ethanol, and ether.[\[3\]](#)[\[4\]](#)[\[5\]](#) Upon heating to temperatures above 200 °C, it decomposes to form iron(II) bromide (FeBr₂) and bromine gas (Br₂).[\[1\]](#)

Property	Value	References
Chemical Formula	FeBr ₃	[1] [2]
Molar Mass	295.56 g/mol	[1] [10] [11]
Appearance	Dark red / brown-red crystalline solid	[1] [3] [4]
Density	4.50 g/cm ³	[1] [3] [4]
Melting Point	200 °C (decomposes)	[1] [3]
Solubility	Soluble in water, ethanol, ether	[3] [4] [5]
Crystal Structure	Trigonal, Space Group R-3	[1] [8]

Experimental Protocols

Synthesis of Iron(III) Bromide


Iron(III) bromide can be synthesized by the direct reaction of iron metal with bromine.[\[1\]](#)

Reaction: 2 Fe + 3 Br₂ → 2 FeBr₃[\[1\]](#)

Protocol:

- Apparatus Setup: A reaction tube (e.g., quartz) is charged with high-purity iron powder. The tube is connected to a vacuum line and a source of anhydrous bromine vapor. All glassware should be thoroughly dried to prevent the formation of hydrates.
- Reaction Conditions: The iron powder is heated while anhydrous bromine vapor is passed over it under vacuum.[\[4\]](#)[\[12\]](#) The reaction is exothermic and should be controlled carefully.

- Purification: The product, iron(III) bromide, can be purified by sublimation.[9][12] The reaction tube is heated to 120-200 °C under vacuum, causing the FeBr_3 to sublime and deposit in a cooler part of the apparatus as black, shiny crystalline plates.[9][12]
- Handling and Storage: The purified FeBr_3 is highly hygroscopic and sensitive to light and air. [3][9][12] It should be handled in an inert atmosphere (e.g., a glovebox) and stored in a tightly sealed container under nitrogen or argon, protected from light.[9][12]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of FeBr_3 .

Crystal Structure Determination by X-ray Diffraction

The definitive method for determining the crystal structure of a compound like iron(III) bromide is single-crystal X-ray diffraction.

General Protocol:

- Crystal Growth: A suitable single crystal of FeBr_3 must be obtained. This can often be achieved during the sublimation purification step.
- Crystal Mounting: A small, well-formed single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to liquid nitrogen temperatures to reduce thermal vibrations) and irradiated with a

monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded by a detector.

- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the iron and bromine atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain a precise and accurate final crystal structure, including bond lengths and angles.

Applications

The primary application of iron(III) bromide in research and industry is as a Lewis acid catalyst. [1][3] Its ability to accept an electron pair makes it highly effective in promoting the electrophilic bromination of aromatic compounds, a key reaction in the synthesis of many pharmaceuticals and specialty chemicals.[4][9] It is also used as an oxidant in some organic reactions, for example, in the conversion of alcohols to ketones.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. keystagewiki.com [keystagewiki.com]
- 3. IRON (III) BROMIDE | 10031-26-2 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mp-23232: FeBr₃ (trigonal, R-3, 148) [legacy.materialsproject.org]
- 9. Page loading... [guidechem.com]

- 10. webqc.org [webqc.org]
- 11. iron(III)bromide | Br₃Fe | CID 25554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [iron(III) bromide chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8816755#iron-iii-bromide-chemical-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com